molecular formula C12H16ClN3O B2916109 4-(Pyrrolidin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one hydrochloride CAS No. 1461714-27-1

4-(Pyrrolidin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one hydrochloride

Cat. No.: B2916109
CAS No.: 1461714-27-1
M. Wt: 253.73
InChI Key: PMVUQHPTFWEKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrrolidin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one hydrochloride is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring, and they have been studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one hydrochloride typically involves the following steps:

  • Formation of the Quinoxaline Core: This can be achieved through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds under acidic conditions.

  • Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions or reductive amination processes.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrrolidin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

  • Substitution: Amines, alcohols, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Quinoxaline-2,3-dione derivatives.

  • Reduction: Reduced quinoxaline derivatives.

  • Substitution: Substituted quinoxaline derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.

  • Biology: It has been investigated for its antimicrobial and antiviral properties.

  • Medicine: It has shown potential as an anticancer agent in preclinical studies.

  • Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-(Pyrrolidin-3-yl)-3,4-dihydroquinoxalin-2(1H)-one hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

  • Quinoxaline

  • 2-Methylquinoxaline

  • 2,3-Dimethylquinoxaline

  • 2,3-Diphenylquinoxaline

This compound's unique structure and properties make it a valuable candidate for further research and development in various scientific and industrial applications.

Properties

IUPAC Name

4-pyrrolidin-3-yl-1,3-dihydroquinoxalin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c16-12-8-15(9-5-6-13-7-9)11-4-2-1-3-10(11)14-12;/h1-4,9,13H,5-8H2,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVUQHPTFWEKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CC(=O)NC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461714-27-1
Record name 4-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.